molecular formula C2H2Cl2O B120735 Chloroacetyl chloride-1-13C CAS No. 159301-42-5

Chloroacetyl chloride-1-13C

Cat. No.: B120735
CAS No.: 159301-42-5
M. Wt: 113.93 g/mol
InChI Key: VGCXGMAHQTYDJK-VQEHIDDOSA-N
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Description

Chloroacetyl chloride-1-13C is a chlorinated acyl chloride with the molecular formula ClCH2^13COCl. It is a labeled compound where the carbon-13 isotope is incorporated into the carbonyl group. This compound is primarily used in research and industrial applications due to its bifunctional nature, which allows it to participate in various chemical reactions.

Mechanism of Action

Target of Action

Chloroacetyl chloride-1-13C is a chlorinated acyl chloride . It is a bifunctional compound, making it a useful building block chemical Like other acyl chlorides, it can easily form esters and amides , suggesting that it may interact with a variety of biological molecules.

Mode of Action

The mode of action of this compound involves its interaction with its targets to form esters and amides . This interaction results in changes to the target molecules, potentially altering their function. The exact nature of these changes would depend on the specific target molecule.

Biochemical Pathways

Given its ability to form esters and amides , it could potentially affect a wide range of biochemical pathways involving these types of molecules.

Biochemical Analysis

Biochemical Properties

Chloroacetyl chloride-1-13C is bifunctional—the acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines . The use of this compound in the synthesis of lidocaine is illustrative .

Cellular Effects

Like other acyl chlorides, reaction with other protic compounds such as amines, alcohols, and water generates hydrochloric acid .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form esters and amides due to the presence of the acyl chloride group . This allows it to interact with various biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroacetyl chloride-1-13C can be synthesized through several methods:

    Carbonylation of Methylene Chloride: This method involves the reaction of methylene chloride with carbon monoxide in the presence of a catalyst.

    Oxidation of Vinylidene Chloride: Vinylidene chloride is oxidized to produce chloroacetyl chloride.

    Addition of Chlorine to Ketene: Ketene reacts with chlorine to form chloroacetyl chloride.

    Reaction of Chloroacetic Acid with Thionyl Chloride, Phosphorus Pentachloride, or Phosgene: Chloroacetic acid is treated with these reagents to yield chloroacetyl chloride.

Industrial Production Methods: Industrially, this compound is produced using similar methods as mentioned above, with the incorporation of carbon-13 isotope during the synthesis process to ensure the labeled compound is obtained .

Chemical Reactions Analysis

Types of Reactions: Chloroacetyl chloride-1-13C undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chloroacetyl chloride-1-13C is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Chloroacetyl chloride-1-13C can be compared with other similar compounds, such as:

Uniqueness: The incorporation of the carbon-13 isotope in this compound makes it unique for use in isotopic labeling studies, allowing researchers to trace the compound and its derivatives in various chemical and biological processes .

Properties

IUPAC Name

2-chloroacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCXGMAHQTYDJK-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479981
Record name Chloroacetyl chloride-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159301-42-5
Record name Chloroacetyl chloride-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159301-42-5
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